

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylfuran

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Compound of Interest

Compound Name: 2,5-Dimethylfuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **2,5-Dimethylfuran** (DMF), a promising biofuel and versatile chemical intermediate. The information is compiled from experimental and computational studies, presented in a structured format to facilitate understanding and application in research and development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of **2,5-Dimethylfuran**.

Table 1: Core Thermodynamic Properties of **2,5-Dimethylfuran**

Property	Value	Conditions	Source
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ$)	-124.6 ± 6 kJ/mol	298.15 K	Computational (Feller-Petersen-Dixon method)[1]
	-128.1 ± 1.1 kJ/mol	298.15 K	Experimental[1]
Enthalpy of Vaporization ($\Delta_{vap} H$)	31.91 kJ/mol	20 °C (293.15 K)	[2]
Calorific Value (Liquid)	33.7 MJ/kg	-	[2]

Table 2: Physical Properties of **2,5-Dimethylfuran**

Property	Value	Conditions	Source
Molecular Formula	C ₆ H ₈ O	-	[3][4][5][6]
Molar Mass	96.13 g/mol	-	[2][7]
Boiling Point	92-94 °C (365.15-367.15 K)	760 mmHg	[2][7][8]
Melting Point	-62 °C (211.15 K)	-	[2]
Density	0.903 g/mL	25 °C (298.15 K)	[7]
0.8897 g/cm ³	-	[2]	
Vapor Pressure	53 mmHg	72 °F (295.37 K)	
174 mmHg	124 °F (324.26 K)	[7]	[7]
404 mmHg	167 °F (348.15 K)	[7]	
Research Octane Number (RON)	119	-	[2]

Table 3: Gas-Phase Heat Capacity (C_{p,gas}) of **2,5-Dimethylfuran** at 1 bar[9]

Temperature (K)	Cp,gas (J/mol·K)
50	40.59
100	58.56
150	72.19
200	84.92
273.15	106.12
298.15	113.95
300	114.54
400	145.91
500	174.01
600	197.65
700	217.37
800	233.93
900	247.95
1000	259.88
1100	270.08
1200	278.82
1300	286.34
1400	292.83
1500	298.45

Note: Data for standard molar entropy (S°) and liquid-phase heat capacity ($C_{p,\text{liquid}}$) were not explicitly available in the reviewed public literature. The NIST / TRC Web Thermo Tables, a subscription-based service, is a potential source for this information.[3]

Experimental and Computational Protocols

Detailed experimental procedures for determining the thermodynamic properties of **2,5-Dimethylfuran** are not extensively published. However, the methodologies employed are standard in thermochemistry.

2.1. Computational Determination of Enthalpy of Formation

A high-level ab initio thermochemical technique, the Feller-Petersen-Dixon (FPD) method, has been used to calculate the enthalpy of formation of **2,5-Dimethylfuran**.^[1] This computational approach involves the following key steps:

- **Geometry Optimization:** The molecular geometry is optimized to find the lowest energy conformation.
- **Vibrational Frequency Calculation:** Harmonic vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE).
- **Electronic Energy Calculation:** High-level coupled-cluster theory, such as CCSD(T)-F12b, is used with a series of increasingly large basis sets (e.g., cc-pVQZ-F12).
- **Extrapolation to the Complete Basis Set (CBS) Limit:** The calculated energies are extrapolated to the CBS limit to minimize basis set truncation errors.
- **Corrections:** Several corrections are applied to the total atomization energies, including:
 - Core/valence electron correlation
 - Scalar relativistic effects
 - Higher-order correlation effects
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298.15 K is then derived from the calculated total atomization energies.

2.2. Experimental Determination of Thermophysical Properties

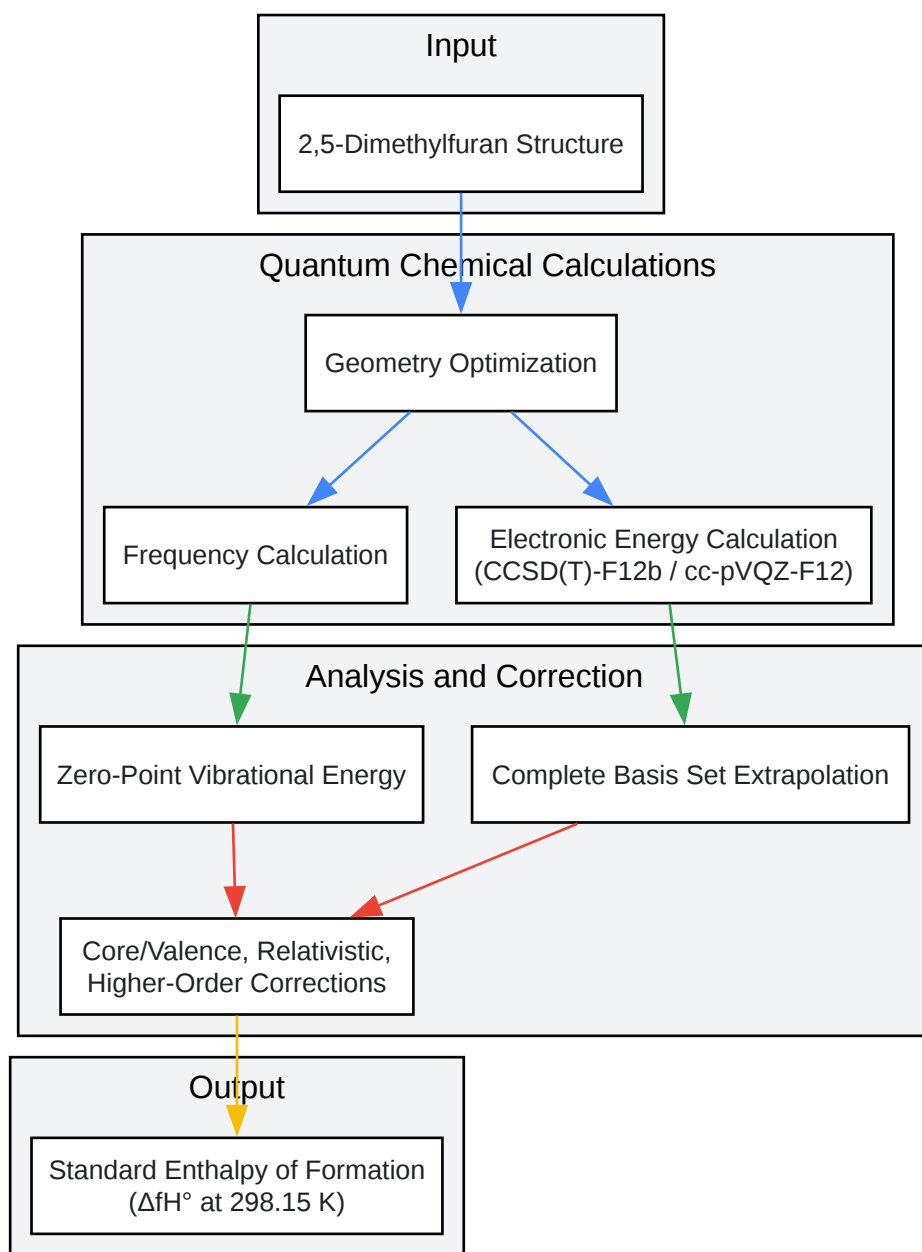
- **Density and Speed of Sound:** These properties for liquid **2,5-Dimethylfuran** have been measured using a vibrating U-tube densitometer.^{[10][11][12]} This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the

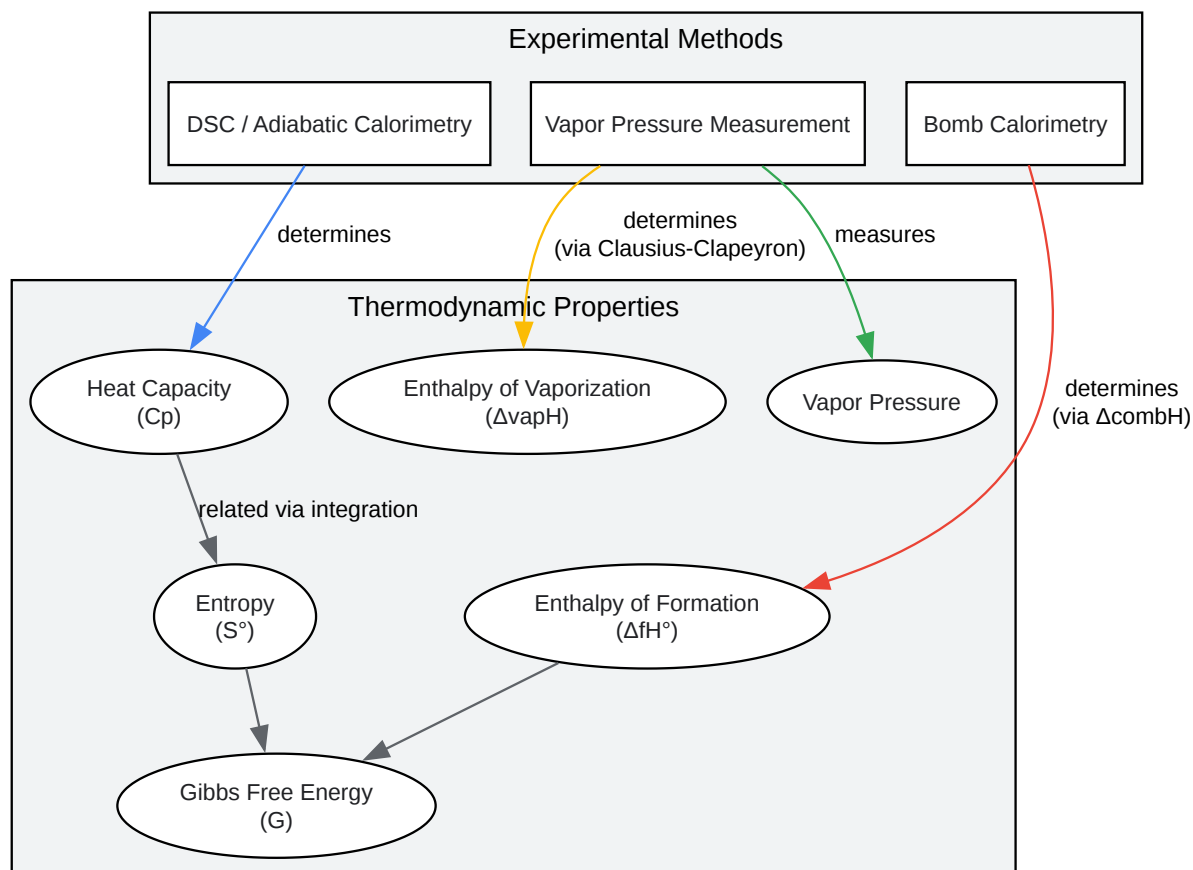
density of the liquid. The speed of sound is determined by measuring the transit time of a sound wave through the sample within the instrument.

- Vapor Pressure: While specific details for **2,5-Dimethylfuran** are not provided, vapor pressure is typically measured using static or dynamic methods.
 - Static Method: A degassed sample is placed in a thermostatted vessel connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
 - Dynamic Method: This involves measuring the boiling point of the liquid at different externally controlled pressures.
- Calorimetry for Enthalpy of Combustion and Heat Capacity:
 - Enthalpy of Combustion: This is determined using a bomb calorimeter. A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured to calculate the enthalpy of combustion. The standard enthalpy of formation can then be derived from the enthalpy of combustion.
 - Heat Capacity: Adiabatic or differential scanning calorimetry (DSC) are common techniques. In adiabatic calorimetry, a known amount of heat is supplied to the sample in a thermally isolated environment, and the resulting temperature change is measured. In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Visualizations

Diagram 1: Computational Workflow for Enthalpy of Formation





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